5-Ethoxy-2-methyl-4-nitroaniline
Description
5-Ethoxy-2-methyl-4-nitroaniline is an aromatic amine derivative featuring an ethoxy group (-OCH₂CH₃) at position 5, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 2. Nitroanilines are critical intermediates in pharmaceuticals, dyes, and explosives analysis due to their electron-withdrawing nitro group and nucleophilic amino group .
Properties
IUPAC Name |
5-ethoxy-2-methyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9-5-7(10)6(2)4-8(9)11(12)13/h4-5H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRSNDZBLMCCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279591 | |
| Record name | Benzenamine, 5-ethoxy-2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799439-08-9 | |
| Record name | Benzenamine, 5-ethoxy-2-methyl-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799439-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 5-ethoxy-2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-methyl-4-nitroaniline typically involves a multi-step process. One common method includes the nitration of 2-methyl-5-ethoxyaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position.
Industrial Production Methods
In an industrial setting, the production of 5-Ethoxy-2-methyl-4-nitroaniline may involve large-scale nitration reactors with precise temperature and concentration controls. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-methyl-4-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The ethoxy and methyl groups can participate in electrophilic aromatic substitution reactions, where they can be replaced by other substituents under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5-Ethoxy-2-methyl-4-phenylenediamine.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: 5-Ethoxy-2-carboxy-4-nitroaniline.
Scientific Research Applications
5-Ethoxy-2-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-methyl-4-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to various biochemical effects. The ethoxy and methyl groups may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The following compounds share structural features with 5-Ethoxy-2-methyl-4-nitroaniline, differing in substituent positions or functional groups:
Key Observations :
- Substituent Position : The position of nitro and alkoxy groups significantly impacts reactivity. For example, 2-Methoxy-5-nitroaniline (nitro at C5) exhibits different electronic properties compared to 5-Ethoxy-2-methyl-4-nitroaniline (nitro at C4) .
- Functional Group Effects : Replacing ethoxy with methoxy (e.g., 5-Fluoro-2-methoxy-4-nitroaniline) reduces steric bulk but may alter solubility and stability .
Physical and Chemical Properties
- Molecular Weight : Ethoxy-substituted analogs (e.g., 4-Methoxy-5-methyl-2-nitroaniline, MW 182.18 g/mol) have higher molecular weights compared to methoxy or methyl derivatives due to the ethoxy group’s larger size .
- Stability and Storage: 2-Methyl-4-nitroaniline is stored below -20°C due to instability . Methoxy derivatives (e.g., 2-Methoxy-5-nitroaniline) are stored at 0–6°C in methanol solutions .
Biological Activity
5-Ethoxy-2-methyl-4-nitroaniline (CAS No. 1799439-08-9) is a nitroaniline compound that has garnered attention in various fields of research due to its biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, potential cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
5-Ethoxy-2-methyl-4-nitroaniline is characterized by the following chemical structure:
- Chemical Formula : C9H12N2O3
- Molecular Weight : 196.20 g/mol
The compound features an ethoxy group, a methyl group, and a nitro group attached to an aniline structure, which contributes to its biological activity.
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties, and 5-Ethoxy-2-methyl-4-nitroaniline is no exception. Research indicates that nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components, including DNA.
- Mechanism of Action : The reduction of nitro groups produces toxic intermediates that can bind covalently to DNA, resulting in cell death. This mechanism is similar to that observed in other nitro derivatives like metronidazole and chloramphenicol .
-
Case Studies :
- A study demonstrated that derivatives with nitro groups exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus ranging from 15.6 to 62.5 μg/mL .
- Another investigation focused on the synthesis of various nitro derivatives and their efficacy against Candida species, revealing promising results for compounds structurally related to 5-Ethoxy-2-methyl-4-nitroaniline .
Cytotoxicity
The cytotoxic effects of 5-Ethoxy-2-methyl-4-nitroaniline have also been explored.
- Mechanism : The compound may induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, impairing oxygen transport in the body. Symptoms can vary from mild cyanosis to severe respiratory distress depending on the concentration .
- Research Findings : In vitro studies have shown that exposure to nitroanilines can lead to significant cytotoxicity in human lymphocytes, as indicated by increased levels of caspase-3 activity, a marker for apoptosis .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
